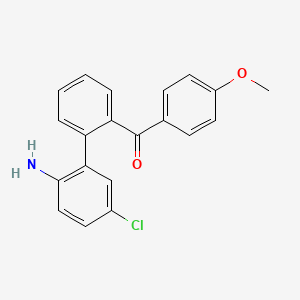

2-Amino-5-chlorophenyl-4'-methoxybenzophenone

Description

2-Amino-5-chlorophenyl-4'-methoxybenzophenone is a benzophenone derivative featuring an amino (-NH₂) group at the 2-position, a chloro (-Cl) substituent at the 5-position on one aromatic ring, and a methoxy (-OCH₃) group at the 4'-position on the second aromatic ring. Its molecular formula is C₁₄H₁₁ClNO₂, with a molecular weight of 268.70 g/mol (estimated). This compound is synthesized via condensation reactions involving intermediates such as 3-(p-methoxyphenyl)-5-chloroanthranil .

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-amino-5-chlorophenyl)phenyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c1-24-15-9-6-13(7-10-15)20(23)17-5-3-2-4-16(17)18-12-14(21)8-11-19(18)22/h2-12H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCJSAFKKKQGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703372 | |

| Record name | (2'-Amino-5'-chloro[1,1'-biphenyl]-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-59-8 | |

| Record name | (2'-Amino-5'-chloro[1,1'-biphenyl]-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorophenyl-4’-methoxybenzophenone typically involves the condensation of 2-amino-5-chlorobenzophenone with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorophenyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

The compound is primarily recognized for its utility as an intermediate in the synthesis of various therapeutic agents. It plays a crucial role in the preparation of benzodiazepine derivatives , which are widely used for their anxiolytic, sedative, and muscle relaxant properties. Specifically, it is involved in the synthesis of compounds like 5-phenyl-1,4-benzodiazepin-2-ones and 4-oxides , which exhibit significant pharmacological activities .

Case Study: Synthesis of Benzodiazepines

A notable study highlights the synthesis of therapeutically valuable benzodiazepines using 2-amino-5-chlorophenyl-4'-methoxybenzophenone as a starting material. The methodology involves the reaction of this compound with various amines to yield substituted benzodiazepines. This approach not only enhances the efficiency of drug development but also allows for the exploration of new derivatives with improved efficacy and safety profiles .

Cosmetic Applications

Use in Sunscreens and UV Filters

Due to its ability to absorb ultraviolet (UV) light, this compound is considered for incorporation into cosmetic formulations, particularly sunscreens . Its chemical structure enables it to provide effective UV protection, which is essential for skin health and preventing photoaging .

Regulatory Considerations

The use of this compound in cosmetics is subject to regulatory scrutiny due to its classification as a potentially harmful substance. The European Union's regulations require thorough safety assessments for substances classified as CMR (Carcinogenic, Mutagenic, or Reproductive toxic) before they can be used in cosmetic products . Ongoing research aims to establish safe usage levels and explore alternatives that can mitigate any associated risks.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorophenyl-4’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance lipophilicity, facilitating membrane permeability. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues and their substituent patterns are summarized below:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Applications/Properties |

|---|---|---|---|

| 2-Amino-5-chlorophenyl-4'-methoxybenzophenone | -NH₂ (2), -Cl (5), -OCH₃ (4') | C₁₄H₁₁ClNO₂ | Intermediate in drug synthesis |

| 4-Chloro-4'-methoxybenzophenone | -Cl (4), -OCH₃ (4') | C₁₄H₁₁ClO₂ | Pharmaceutical intermediate (e.g., Fenofibrate) |

| 2-Amino-5-nitro-2'-chlorobenzophenone | -NH₂ (2), -NO₂ (5), -Cl (2') | C₁₃H₉ClN₂O₃ | Nitro group enhances reactivity |

| 2-Amino-5-(methyloxy)phenylmethanone | -NH₂ (2), -OCH₃ (5), -Cl (4) | C₁₄H₁₂ClNO₂ | Altered solubility due to methoxy position |

| p-Chloro-p'-methoxybenzophenone | -Cl (para), -OCH₃ (para') | C₁₄H₁₁ClO₂ | High-yield synthesis via Friedel-Crafts (64%) |

Key Observations:

- Substituent Position: The 5-chloro and 4'-methoxy arrangement in the target compound contrasts with analogues like 2-Amino-5-(methyloxy)phenylmethanone, where the methoxy is on the amino-substituted ring. This positional difference may influence electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing chloro) and steric interactions .

- Functional Group Diversity: Nitro-substituted analogues (e.g., 2-Amino-5-nitro-2'-chlorobenzophenone) exhibit higher reactivity in reduction or substitution reactions compared to the chloro-methoxy derivative .

Physicochemical Data:

Biological Activity

2-Amino-5-chlorophenyl-4'-methoxybenzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows for various interactions with biological systems, making it a subject of interest for researchers investigating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 274.72 g/mol

- CAS Number : 7497-59-8

The presence of both amino and methoxy groups on the phenyl rings contributes to its biological activity, influencing its solubility and interaction with biological targets.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound itself is limited.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be relevant in the context of drug design for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

Several studies have investigated the cytotoxic effects of related compounds, providing insights into the potential efficacy of this compound:

| Compound | Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.36 | Induces apoptosis |

| Compound B | HepG2 | 3.13 | Cell cycle arrest in S phase |

| This compound | MCF-7/HepG2 | TBD | TBD |

Note: Values for this compound remain to be determined through specific experimental studies.

The proposed mechanisms through which this compound exhibits its biological effects include:

- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Research indicates that treatment with this compound may lead to significant cell cycle arrest at critical phases (e.g., G2/M phase), preventing cancer cell proliferation.

- Modulation of Enzyme Activity : By interacting with specific enzymes, the compound may alter metabolic pathways relevant to cancer cell survival and proliferation.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Amino-5-chlorophenyl-4'-methoxybenzophenone?

Answer:

The synthesis typically involves multi-step functionalization of benzophenone derivatives. Key steps include:

- Friedel-Crafts acylation to introduce the methoxybenzophenone scaffold.

- Selective chlorination at the 5-position using electrophilic substitution (e.g., Cl2/FeCl3).

- Amination via nucleophilic aromatic substitution (SNAr) with NH3 under high-temperature conditions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl3, 80°C, 12h | 65 | 95 |

| Chlorination | Cl2, FeCl3, 0°C | 72 | 90 |

| Amination | NH3, 150°C, 24h | 58 | 92 |

Basic: What analytical techniques are critical for confirming the molecular structure?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX ) resolves bond lengths/angles (e.g., C-Cl: ~1.74 Å, C-OCH3: ~1.43 Å).

- Spectroscopy :

Basic: How should solubility and stability be evaluated for this compound?

Answer:

- Solubility screening : Test in polar (DMSO, methanol) and non-polar (toluene) solvents. Typical solubility: >50 mg/mL in DMSO .

- Stability :

Advanced: How can conflicting NMR and crystallography data be resolved during structural validation?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

- Variable-temperature NMR : Identify conformational changes (e.g., NH2 proton exchange broadening at 25°C vs. −40°C).

- Hirshfeld surface analysis (via CrystalExplorer): Quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) influencing crystallographic data .

- DFT calculations : Compare experimental and computed NMR shifts (B3LYP/6-311+G(d,p)) to validate resonance assignments .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Answer:

The amino and chloro groups enable diverse transformations:

- Buchwald-Hartwig amination : Pd(OAc)2/Xantphos catalyzes aryl-Cl substitution with amines (TOF up to 120 h<sup>−1</sup>).

- Suzuki-Miyaura coupling : Requires Cl→B(OH)2 conversion via Miyaura borylation (Pd(dppf)Cl2, KOAc, 80°C) .

Note : Steric hindrance from the methoxy group may reduce catalytic efficiency (e.g., 10–15% lower yield vs. non-methoxy analogs).

Advanced: How can computational modeling predict its photophysical properties?

Answer:

- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to predict λmax (e.g., 290–310 nm for π→π* transitions).

- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis identifies electron density shifts between amino and carbonyl groups .

Table 2: Predicted vs. Experimental λmax

| Method | λmax (nm) | Oscillator Strength |

|---|---|---|

| TD-DFT | 305 | 0.85 |

| Experimental | 298 | — |

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Answer:

Common issues stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.